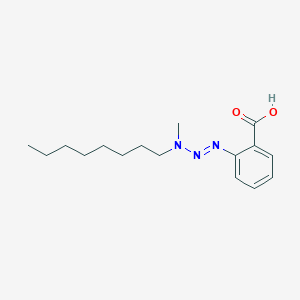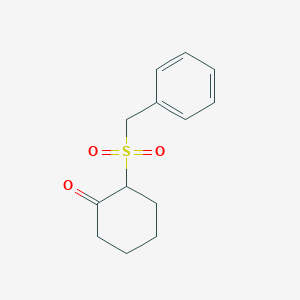
2-(Phenylmethanesulfonyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone,2-[(phenylmethyl)sulfonyl]- is an organic compound that features a cyclohexanone ring substituted with a phenylmethyl sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with phenylmethyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanone,2-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Cyclohexanone,2-[(phenylmethyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Cyclohexanone: Lacks the sulfonyl and phenylmethyl groups, making it less reactive in certain chemical reactions.
Benzylsulfonyl Chloride: Contains the sulfonyl group but lacks the cyclohexanone ring, leading to different reactivity and applications.
Phenylmethyl Sulfone: Similar sulfonyl group but different overall structure, affecting its chemical behavior.
Uniqueness: Cyclohexanone,2-[(phenylmethyl)sulfonyl]- is unique due to the combination of the cyclohexanone ring and the phenylmethyl sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
10321-66-1 |
|---|---|
Formule moléculaire |
C13H16O3S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
2-benzylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C13H16O3S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
Clé InChI |
MMDJRWKHXBAGJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)S(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


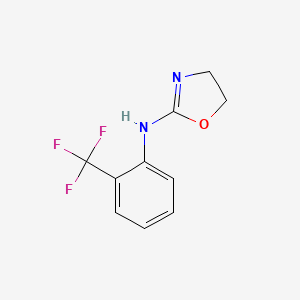
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
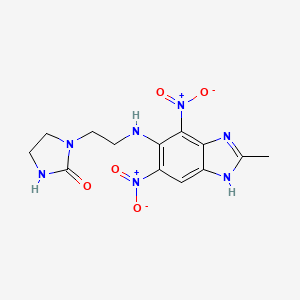
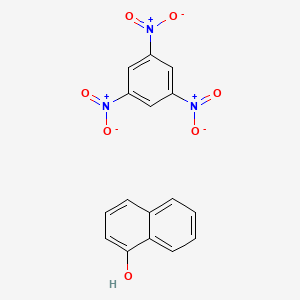
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
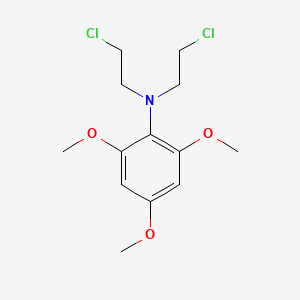
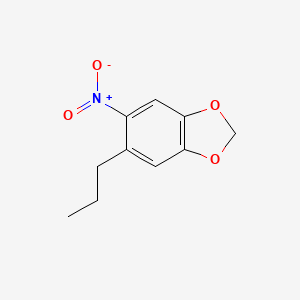
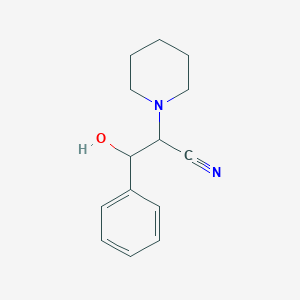
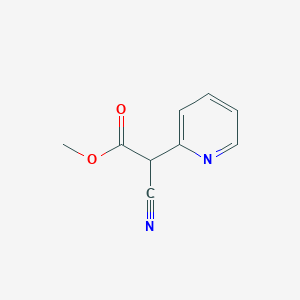
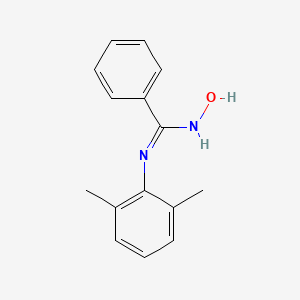
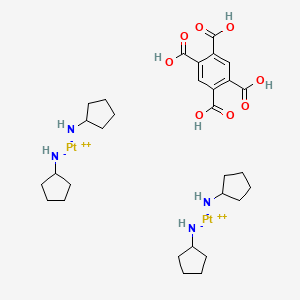
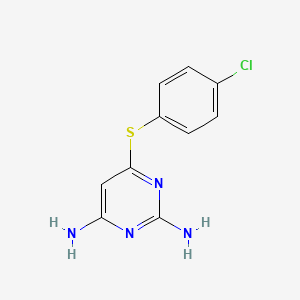
![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)
